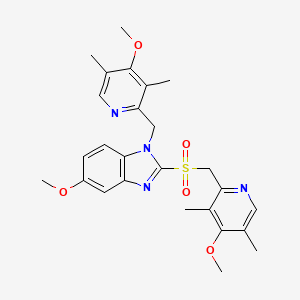

![molecular formula C18H12 B586120 Benzo[c]phénanthrène-d5 CAS No. 1795011-61-8](/img/structure/B586120.png)

Benzo[c]phénanthrène-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

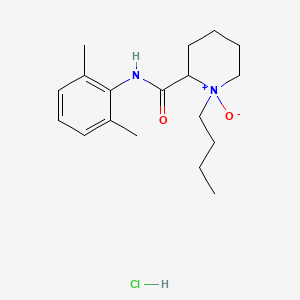

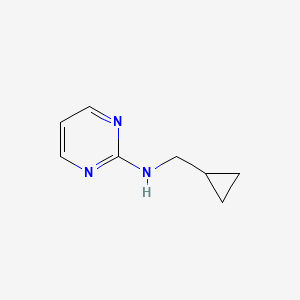

Benzo[c]phenanthrene-d5 is a deuterated form of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon. The compound is characterized by the substitution of five hydrogen atoms with deuterium atoms, which makes it useful in various scientific studies, particularly in the field of mass spectrometry. Benzo[c]phenanthrene itself is a white solid that is soluble in nonpolar organic solvents and consists of four fused benzene rings .

Applications De Recherche Scientifique

Benzo[c]phenanthrene-d5 has a wide range of applications in scientific research:

Chemistry: Used as a standard in mass spectrometry for the quantification of polycyclic aromatic hydrocarbons.

Biology: Studied for its interactions with biological macromolecules, particularly DNA.

Medicine: Investigated for its potential carcinogenic properties and its role in the study of cancer mechanisms.

Industry: Utilized in the development of materials with specific optical and electronic properties

Mécanisme D'action

Target of Action

Benzo[c]phenanthrene-d5, also known as 1,2,3,4,5-Pentadeuteriobenzo[c]phenanthrene, is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA . It preferentially modifies DNA in adenine residues .

Mode of Action

The compound interacts with its targets through a process known as metabolic activation. This process transforms the compound into highly reactive derivatives, which can covalently bind to native DNA . This binding can lead to mutations

Analyse Biochimique

Biochemical Properties

Benzo[c]phenanthrene-d5 is known to interact with DNA, preferentially modifying adenine residues . This interaction involves the formation of DNA adducts, which are recognized by DNA mismatch repair (MMR) proteins, such as MutSα and MutSβ . These proteins play a crucial role in maintaining genome integrity and preventing mutagenesis and carcinogenesis .

Cellular Effects

In cells treated with Benzo[c]phenanthrene-d5, the DNA mismatch repair system promotes apoptosis . Cell lines proficient in MMR exhibit several-fold more sensitivity to killing by Benzo[c]phenanthrene-d5 than cell lines defective in either MutSα or MutLα . This sensitivity is due to increased apoptosis .

Molecular Mechanism

It is known that this compound preferentially modifies DNA in adenine residues . The DNA adducts formed by Benzo[c]phenanthrene-d5 are recognized by the DNA mismatch repair system, which promotes apoptosis and prevents mutagenesis and carcinogenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c]phenanthrene-d5 typically involves the deuteration of benzo[c]phenanthrene. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of benzo[c]phenanthrene-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient deuteration. The purity of the final product is usually enhanced through multiple stages of purification, including recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Benzo[c]phenanthrene-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert benzo[c]phenanthrene-d5 into dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.

Chrysene: Similar in structure but with different biological activities.

Phenanthrene: A simpler polycyclic aromatic hydrocarbon with fewer rings.

Uniqueness

Benzo[c]phenanthrene-d5 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs .

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuteriobenzo[c]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-12H/i1D,3D,5D,7D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAHORSUHVUKBD-KRQPPVTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C3=CC=CC=C3C=C2)C4=C(C(=C(C(=C14)[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)